5-Butanoyl-4-chloro-2-hydroxybenzoic acid
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Overview
Description
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butanoyl group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid typically involves the acylation of 4-chloro-2-hydroxybenzoic acid with butanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Butanoyl-4-chloro-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 5-butanoyl-4-chloro-2-ketobenzoic acid.
Reduction: Formation of 5-butanoyl-4-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of 5-butanoyl-4-amino-2-hydroxybenzoic acid or 5-butanoyl-4-thio-2-hydroxybenzoic acid.
Scientific Research Applications
5-Butanoyl-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Butanoyl-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity through halogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the butanoyl group, making it less hydrophobic.
5-Bromosalicylic acid: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
5-Butanoyl-4-chloro-2-hydroxybenzoic acid is unique due to the presence of the butanoyl group, which increases its hydrophobicity and may enhance its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can influence its solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
98453-73-7 |
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Molecular Formula |
C11H11ClO4 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
5-butanoyl-4-chloro-2-hydroxybenzoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-2-3-9(13)6-4-7(11(15)16)10(14)5-8(6)12/h4-5,14H,2-3H2,1H3,(H,15,16) |
InChI Key |
SHVISTAQQOKBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C(=O)O)O)Cl |
Origin of Product |
United States |
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